2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline
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Overview
Description
2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is a chemical compound that features a quinoxaline core substituted with a 2-chlorophenylsulfanyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 2-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinoxaline derivative with 2-chlorophenylsulfanyl chloride in the presence of a base such as triethylamine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) and a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chlorophenylsulfanyl group can form specific interactions with amino acid residues in proteins, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorophenyl)sulfanyl)quinoxaline
- 3-(Trifluoromethyl)quinoxaline
- 2-Phenylsulfanyl-3-(trifluoromethyl)quinoxaline
Uniqueness
2-((2-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline is unique due to the presence of both the 2-chlorophenylsulfanyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2S/c16-9-5-1-4-8-12(9)22-14-13(15(17,18)19)20-10-6-2-3-7-11(10)21-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTFJARTUNGFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=CC=C3Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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